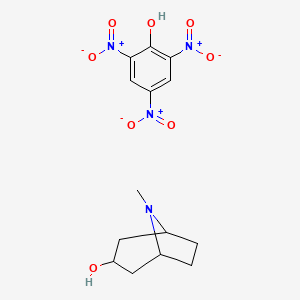
Tropine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropine picrate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. This compound is formed by the reaction of tropine, a bicyclic organic compound, with picric acid, a yellow crystalline solid known for its explosive properties. Tropine itself is a significant intermediate in the biosynthesis of several pharmacologically important tropane alkaloids, such as atropine and scopolamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tropine picrate involves the reaction of tropine with picric acid. Tropine can be synthesized through the reduction of tropinone, which is obtained from the oxidation of tropine. The reaction typically occurs in an acidic medium, and the resulting product is purified through recrystallization.
Synthesis of Tropine: Tropine is synthesized by reducing tropinone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Reaction with Picric Acid: Tropine is then reacted with picric acid in an acidic medium to form this compound. The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tropine picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tropinone picrate.
Reduction: Reduction of this compound can yield tropine and picric acid.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tropinone picrate.
Reduction: Tropine and picric acid.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Tropine picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its interactions with biological molecules and potential pharmacological effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.
Industry: Used in the production of other tropane alkaloids and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of tropine picrate involves its interaction with biological molecules, particularly enzymes and receptors in the nervous system. Tropine, the active component, acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to various physiological effects, including the relaxation of smooth muscles and the dilation of pupils.
Comparación Con Compuestos Similares
Tropine picrate can be compared with other tropane alkaloids such as:
Atropine: Similar in structure but has different pharmacological effects.
Scopolamine: Also a tropane alkaloid with distinct therapeutic applications.
Cocaine: Shares the tropane ring structure but has stimulant properties.
This compound is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and physical properties.
Conclusion
This compound is a significant compound in the field of chemistry and pharmacology Its synthesis, chemical reactions, and applications make it a valuable subject of study for researchers
Propiedades
Número CAS |
6533-75-1 |
|---|---|
Fórmula molecular |
C14H18N4O8 |
Peso molecular |
370.31 g/mol |
Nombre IUPAC |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |
Clave InChI |
HFBUEWDSKZLEFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
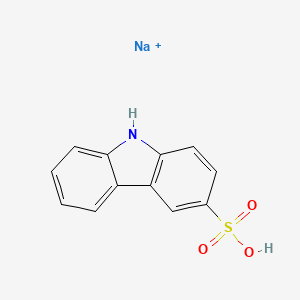
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
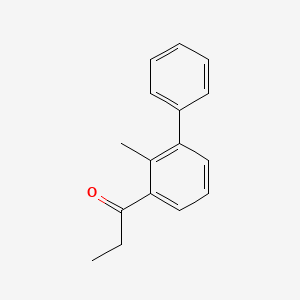
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
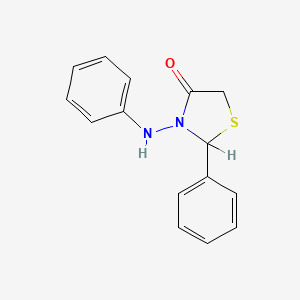
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)

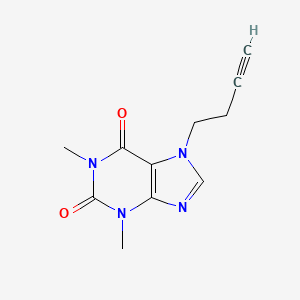
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)

